4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine
Description
4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with an isobutyl group at position 4 and a 3-methylbutan-2-yl group at position 3. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry and materials science due to their structural versatility and bioactivity . The branched alkyl substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for interactions in biological systems or material applications.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-(3-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-7(2)6-10-11(9(5)8(3)4)14-15-12(10)13/h7-9H,6H2,1-5H3,(H3,13,14,15) |
InChI Key |
SMPNAMMSPXLUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)C(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine
Direct Synthesis from Primary Amines and 1,3-Diketones
A highly effective and straightforward approach to synthesize N-substituted pyrazoles, including the target compound, involves the condensation of primary aliphatic amines with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an aminating agent. This method was reported by researchers in 2021, offering a fast, one-pot synthesis under mild heating conditions.
General Procedure:
- Reagents: Primary amine (e.g., 2,4,4-trimethylpentan-2-amine or 2-methylbutan-2-amine), 1,3-diketone (e.g., 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine.
- Solvent: Dimethylformamide (DMF).
- Conditions: The reagents are combined and heated at 85 °C for approximately 1.5 hours in a sealed vial.
- Workup: The reaction mixture is subjected to either aqueous base extraction followed by organic solvent extraction and drying (Workup A) or treated with triethylamine and purified by column chromatography (Workup B).
- Purification: Silica gel chromatography using hexane-ethyl acetate gradients.
Example Synthesis:
Using 2,4,4-trimethylpentan-2-amine (161 μL, 1.00 mmol), 2,4-pentanedione (114 μL, 1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol) in DMF (5 mL) at 85 °C for 1.5 h yielded the corresponding 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (a structurally related derivative) in 38% isolated yield after chromatography.
Applying analogous conditions with 2-methylbutan-2-amine produced the corresponding 3,5-dimethyl-1-(tert-pentyl)-1H-pyrazole in similar yields.
The target compound, 4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, can be synthesized by selecting the appropriate primary amines corresponding to the isobutyl and 3-methylbutan-2-yl substituents and reacting them with suitable diketone precursors under these conditions.
Mechanistic Insights and Optimization
- The reaction proceeds via initial formation of an imine intermediate between the primary amine and the diketone, followed by cyclization and amination facilitated by O-(4-nitrobenzoyl)hydroxylamine.
- Optimal yields are obtained by adding all reagents simultaneously at 0 °C, followed by heating to 85 °C.
- Minor deviations in temperature or reagent stoichiometry slightly reduce yields.
- The reaction tolerates the presence of water, acetic acid, or weak bases without significant impact on yield.
- Sterically hindered amines with quaternary or tertiary carbon centers adjacent to the amine give moderate yields (~38-40%), consistent with the bulky substituents in the target compound.
Alternative Synthetic Routes via Multicomponent Reactions
While the direct amination of diketones with primary amines is the most direct route, other synthetic strategies involve multicomponent reactions using 5-aminopyrazole intermediates to build substituted pyrazole derivatives.
- Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and β-ketonitriles under acidic or microwave-assisted conditions have been reported to efficiently yield pyrazolo[3,4-b]pyridine derivatives, which are structurally related fused heterocycles.
- These methods are less direct for the target compound but provide valuable synthetic flexibility for analog development.
- Catalysts such as p-toluenesulfonic acid or nanoparticles and solvents like water or ethanol have been employed to improve yields and environmental profiles.
Comparative Data Table of Preparation Methods
Research Outcomes and Analytical Data
- The synthesized pyrazoles have been characterized by ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
- For example, ^1H NMR spectra of related compounds show characteristic singlets for pyrazole protons around δ 5.7-5.9 ppm and methyl protons at δ 0.7-2.3 ppm.
- HRMS data confirm molecular formulas with sodium adducts matching calculated values within experimental error.
- IR spectra show typical absorption bands for C-H stretching (~2950 cm^-1), aromatic and pyrazole ring vibrations (~1550 cm^-1), and other functional groups.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Formation of N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenation or alkylation at the nitrogen or carbon atoms using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or alkylated pyrazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Steric Effects
- 4-Isobutyl-3-(tert-pentyl)-1H-pyrazol-5-amine (): This analogue replaces the 3-methylbutan-2-yl group with a tert-pentyl substituent.
- 3-Isobutyl-1-phenyl-1H-pyrazol-5-amine (): The phenyl group at position 1 enhances aromatic stacking interactions, while the isobutyl group at position 3 alters the electron density of the pyrazole ring. This contrasts with the target compound’s alkyl-dominated substitution pattern, which may favor hydrophobic binding pockets in proteins.
Table 1: Substituent Effects on Key Properties
*LogP values estimated using fragment-based methods.
Physicochemical and Spectroscopic Properties
- DFT Calculations : reports DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, predicting NMR chemical shifts. Similar computational approaches could model the target compound’s spectroscopic behavior, with alkyl substituents likely upfield-shifting adjacent protons due to electron-donating effects.
- Solubility : The target compound’s branched alkyl groups may reduce aqueous solubility compared to analogues with polar substituents (e.g., 4-Methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine in , which has a sulfonyl group enhancing polarity).
Biological Activity
4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, which is recognized for its diverse chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly targeting various biological pathways.
Chemical Structure and Properties
The compound features a unique structure characterized by an isobutyl group and a 3-methylbutan-2-yl group attached to the pyrazole ring. The presence of an amino group at the 5-position of the pyrazole ring enhances its reactivity, allowing for various nucleophilic substitution reactions. This structural configuration is crucial for its biological activity, making it a versatile scaffold in pharmacological agents.
Biological Activities
Research indicates that pyrazole derivatives, including 4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that certain pyrazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by excessive inflammation.
- Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating its potential as a pain relief agent.
- Anticancer Activity : Research highlights that pyrazole-based compounds can inhibit specific kinases involved in cancer progression. This inhibition presents opportunities for therapeutic intervention in various malignancies, particularly those with dysregulated kinase activity.
- Antimicrobial Properties : Some studies have reported antimicrobial effects of pyrazole derivatives against various pathogens, indicating their potential utility in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of 4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can be significantly influenced by modifications on the pyrazole ring. For instance, variations in substituents can affect binding affinity to biological targets such as enzymes and receptors. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Contains a tert-butyl group | Exhibits different biological activity profiles |
| 4-methyl-3-(isopropyl)-1H-pyrazol-5-amine | Contains methyl and isopropyl groups | May have enhanced lipophilicity |
| 3-amino-1H-pyrazole | Basic pyrazole structure with an amino group | Serves as a precursor for various derivatives |
Case Studies and Research Findings
- Inhibition of Kinases : A study demonstrated that specific modifications on the pyrazole ring could enhance selectivity towards certain kinases involved in cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth.
- Antimicrobial Activity : In another research effort, derivatives of 4-Isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine were synthesized and tested for their antimicrobial efficacy using standard assays such as the disk diffusion method against bacteria like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
- Analgesic Studies : Experimental models using rodents have shown that administration of this compound resulted in reduced pain responses when subjected to formalin-induced pain tests, supporting its potential as an analgesic agent.
Q & A
Q. What are the common synthetic routes for preparing 4-isobutyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine?
Pyrazole derivatives are typically synthesized via condensation reactions or nucleophilic substitutions. For this compound, a plausible route involves reacting a pyrazole precursor (e.g., 5-aminopyrazole) with alkyl halides or carbonyl compounds under basic conditions. Catalysts like K₂CO₃ or phase-transfer agents may enhance reaction efficiency. Optimization of solvent systems (e.g., DMF or THF) and temperature (60–100°C) is critical to avoid side products .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Structural confirmation relies on:
- NMR spectroscopy (¹H/¹³C) to resolve substituent patterns and amine proton environments.
- IR spectroscopy to identify N–H stretching (~3300 cm⁻¹) and pyrazole ring vibrations.
- X-ray crystallography for unambiguous determination of stereochemistry and hydrogen-bonding networks, as demonstrated for analogous compounds .
Advanced Research Questions
Q. How do the isobutyl and 3-methylbutan-2-yl substituents influence the compound’s pharmacological activity?
Bulky alkyl groups like isobutyl may enhance lipophilicity, improving membrane permeability. Comparative structure-activity relationship (SAR) studies on similar pyrazoles suggest that branched substituents can modulate receptor binding affinity and metabolic stability. For example, tert-butyl groups in pyrazole derivatives increase selectivity for kinase targets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Methodological solutions include:
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Co-crystallization studies to validate target interactions.
- Stability assays (e.g., HPLC under varying temperatures) to rule out degradation artifacts .
Q. What strategies are effective for identifying biochemical targets of this compound?
Target identification involves:
- Affinity chromatography using immobilized analogs.
- Molecular docking with libraries like PDB or ChEMBL to predict binding pockets.
- Kinase profiling panels to screen for inhibitory activity, as pyrazoles often target ATP-binding sites .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can model electron distribution in the pyrazole ring and amine group, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvation effects and conformational flexibility, aiding in catalyst design (e.g., for Suzuki couplings) .
Methodological and Analytical Challenges
Q. How can researchers optimize the enantiomeric purity of derivatives synthesized from this compound?
Chiral resolution techniques include:
Q. What are the key challenges in analyzing degradation products of this compound?
Degradation pathways (e.g., oxidation at the amine group) require advanced tools:
- LC-MS/MS with high-resolution mass detection.
- Stability-indicating assays under forced conditions (heat, light, humidity).
- Isotopic labeling to track metabolic byproducts .
Applications in Material Science
Q. What potential does this compound hold in material science?
Pyrazole derivatives are explored for:
- Coordination polymers : Amine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous networks.
- Organic semiconductors : Conjugated π-systems enable charge transport in thin-film devices.
- Photoresponsive materials : Substituents like isobutyl may stabilize excited-state configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
